

# Physical and chemical properties of Benzophenone O-acetyl oxime

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## Compound of Interest

Compound Name: Benzophenone O-acetyl oxime

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## An In-Depth Technical Guide to Benzophenone O-acetyl oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Benzophenone O-acetyl oxime**. It includes a detailed summary of its properties, experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

## Core Physical and Chemical Properties

**Benzophenone O-acetyl oxime** is a derivative of benzophenone, characterized by the presence of an O-acetyl oxime functional group. While specific quantitative data for some physical properties of **Benzophenone O-acetyl oxime** are not readily available in published literature, the properties of its precursor, benzophenone oxime, are well-documented and provide a useful reference.

Table 1: Physical and Chemical Properties of **Benzophenone O-acetyl oxime** and Related Compounds

Property	Benzophenone O-acetyl oxime	Benzophenone Oxime
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO <sub>2</sub> [1]	C <sub>13</sub> H <sub>11</sub> NO[2]
Molecular Weight	239.27 g/mol [1]	197.23 g/mol [2]
Appearance	Off-white to white solid[1]	White crystalline powder[3]
Melting Point	N/A	140-144 °C[3][4]
Boiling Point	N/A	348 °C[3]
Solubility	N/A	Insoluble in water[3]
Storage Condition	Sealed in dry, Room temperature (20 to 22 °C)[1]	Store in a tightly closed container in a cool, dry place.

## Synthesis of Benzophenone O-acetyl oxime

The synthesis of **Benzophenone O-acetyl oxime** is typically achieved through a two-step process: the formation of benzophenone oxime from benzophenone, followed by the O-acetylation of the oxime.

## Experimental Protocol: Synthesis of Benzophenone Oxime

A common and high-yield method for preparing benzophenone oxime involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base.[5]

Materials:

- Benzophenone
- Hydroxylamine hydrochloride
- 95% Ethyl alcohol
- Sodium hydroxide

- Concentrated hydrochloric acid
- Water

Procedure:

- In a round-bottomed flask, prepare a mixture of 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 cc of 95% ethyl alcohol, and 40 cc of water.  
[5]
- To this mixture, add 110 g (2.75 moles) of powdered sodium hydroxide in portions, with shaking. If the reaction becomes too vigorous, cool the flask with tap water.[5]
- After the addition of sodium hydroxide is complete, attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for five minutes.[5]
- After refluxing, cool the flask and pour the contents into a solution of 300 cc of concentrated hydrochloric acid in 2 L of water.[5]
- Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.[5]
- The yield is typically 98–99% of the theoretical amount, with a melting point of 141–142 °C.  
[5]

## Experimental Protocol: O-acetylation of Benzophenone Oxime

The O-acetylation of benzophenone oxime can be achieved by reacting it with acetic anhydride or acetyl chloride in the presence of a base.[6]

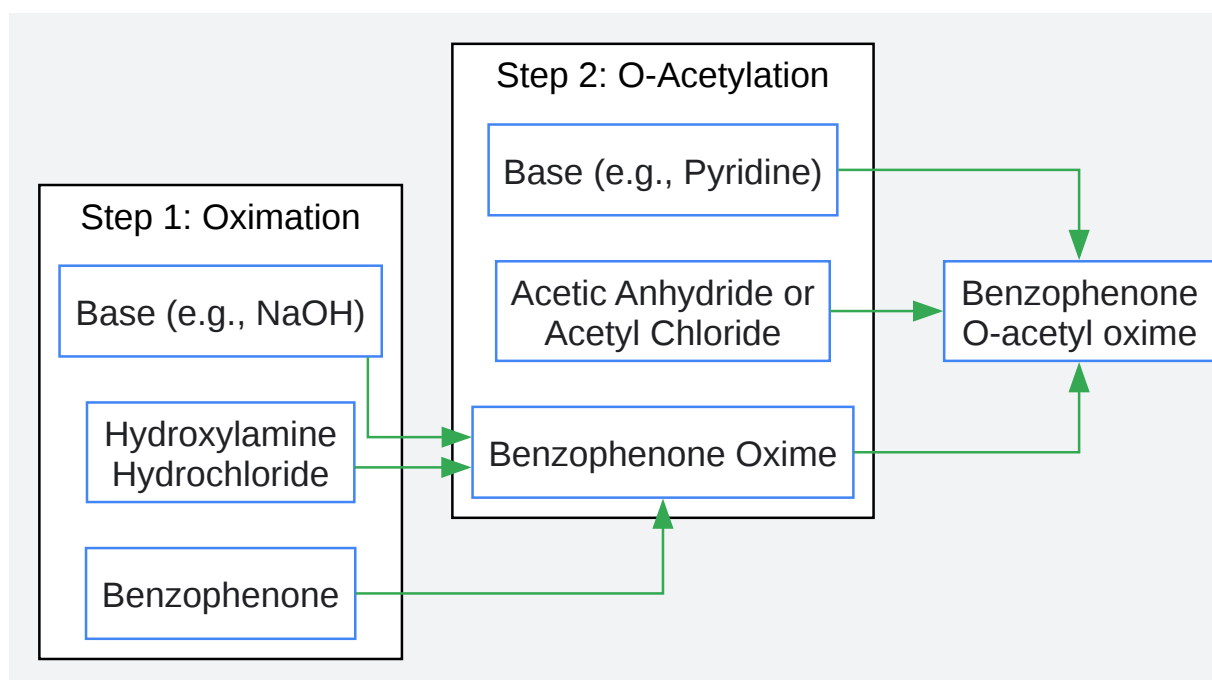
Materials:

- Benzophenone oxime
- Acetic anhydride or Acetyl chloride
- A suitable base (e.g., pyridine or triethylamine)

- An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

- Dissolve benzophenone oxime in a suitable solvent in a reaction flask.
- Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the solution.
- Slowly add a slight excess of acetic anhydride or acetyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product with an organic solvent.
- Wash the organic layer with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude **Benzophenone O-acetyl oxime**.
- Purify the product by recrystallization or column chromatography.



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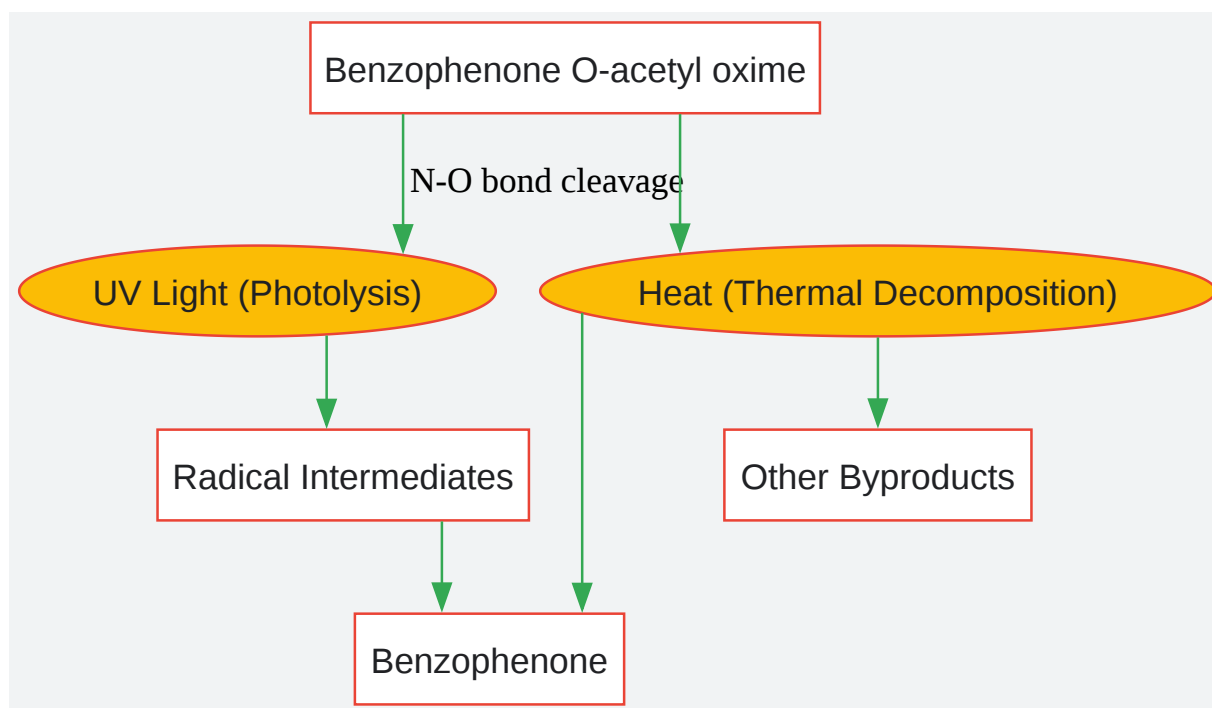
Synthesis of **Benzophenone O-acetyl oxime**.

## Chemical Reactivity and Applications

**Benzophenone O-acetyl oxime** exhibits notable reactivity, particularly in photochemical and thermal reactions.

## Photochemical and Thermal Decomposition

Under UV irradiation, **Benzophenone O-acetyl oxime** can undergo photolysis. This process involves the cleavage of the N-O bond, which can lead to the formation of radical intermediates and benzophenone as a primary product.<sup>[6]</sup> Thermally, slow heating can lead to its decomposition into benzophenone and other byproducts, while rapid heating may result in a more complex mixture of products.<sup>[6]</sup>



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Decomposition pathways of **Benzophenone O-acetyl oxime**.

## Applications in Organic Synthesis

**Benzophenone O-acetyl oxime** and related O-acetyl oximes are valuable as directing groups in palladium-catalyzed C-H bond functionalization reactions. This application allows for the selective introduction of functional groups at positions that would otherwise be difficult to access, leading to the synthesis of complex molecules.

## Spectral Data

Comprehensive spectral data is crucial for the characterization of **Benzophenone O-acetyl oxime**. While detailed peak lists are extensive, this section summarizes the available information.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: 1D NMR spectra for **Benzophenone O-acetyl oxime** are available in databases such as PubChem.[7] These spectra are essential for confirming the structure of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum of benzophenone oxime shows characteristic peaks for the O-H and C=N bonds. The spectrum of **Benzophenone O-acetyl oxime** would show the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretch from the acetyl group.
- Mass Spectrometry: Mass spectrometry data for benzophenone oxime is available, showing the molecular ion peak and characteristic fragmentation patterns.[8] The mass spectrum of **Benzophenone O-acetyl oxime** would show a molecular ion peak corresponding to its molecular weight of 239.27 g/mol .

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